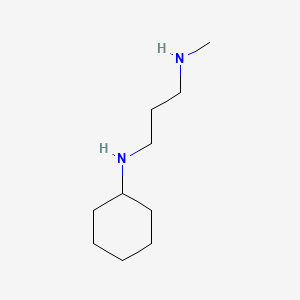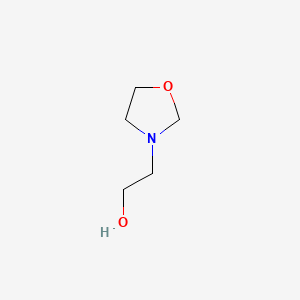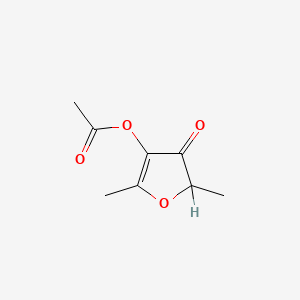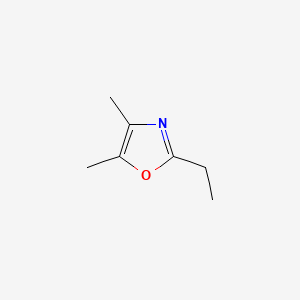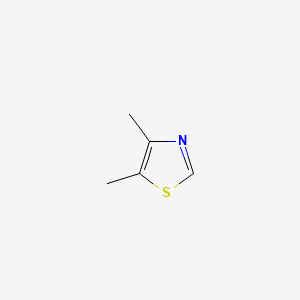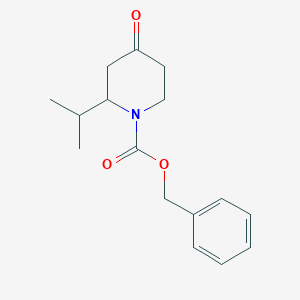
Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate
説明
Synthesis Analysis
The synthesis of benzyl 2-isopropyl-4-oxopiperidine-1-carboxylate derivatives can be approached through various synthetic routes. One such method involves the direct condensation of 2,6-diarylpiperidin-4-ones with O-benzylhydroxylamine hydrochloride to produce 2,6-diarylpiperidin-4-one O-benzyloximes . This process is characterized by the exclusive formation of the E isomer and is supported by comprehensive NMR spectral studies, including 1H NMR, 13C NMR, and two-dimensional NMR techniques like COSY, NOESY, HSQC, and HMBC . Another synthetic strategy for related compounds includes a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides, leading to the formation of 1,4-benzodiazepine derivatives . This method is notable for its regioselective ring-opening reaction and intramolecular nucleophilic displacement, which is mediated by Et3N .
Molecular Structure Analysis
The molecular structure and conformation of the synthesized benzyl 2-isopropyl-4-oxopiperidine-1-carboxylate derivatives are elucidated using NMR spectral data. The compounds predominantly adopt a chair conformation with equatorial orientation of substituents, although significant boat conformation is also observed in some cases . The effect of oximination on the piperidone ring is particularly noteworthy, as it leads to distinct NMR signals for each proton in the ring, indicating a change in the electronic environment due to the introduction of the oxime ether group .
Chemical Reactions Analysis
The chemical reactivity of these compounds is inferred from their synthetic routes. The condensation with O-benzylhydroxylamine hydrochloride and the subsequent reactions during the synthesis indicate that these compounds can undergo further functionalization . The tandem N-alkylation-ring opening-cyclization reaction used in the synthesis of related 1,4-benzodiazepine derivatives suggests that the benzyl 2-isopropyl-4-oxopiperidine-1-carboxylate scaffold is amenable to ring expansion and the introduction of nitrogen-containing heterocycles .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of benzyl 2-isopropyl-4-oxopiperidine-1-carboxylate, the NMR spectral data and synthetic methods offer some insights. The solubility, reactivity, and stability of these compounds can be inferred from the conditions used in their synthesis and the spectral data obtained. For instance, the exclusive formation of the E isomer during synthesis and the distinct NMR signals suggest a certain degree of stereochemical and conformational stability . The use of Et3N in the synthesis of related compounds indicates that basic conditions are tolerated, which may be relevant for the deprotonation and further reactions of the carboxylate group .
Case Studies
Although the provided papers do not mention specific case studies involving benzyl 2-isopropyl-4-oxopiperidine-1-carboxylate, the synthesis of antiallergic 5-oxo-5H- benzopyrano[2,3-b]pyridines provides a related example of how such compounds can be developed for potential therapeutic use . The antiallergic activity of these compounds, particularly those with an isopropyl group, underscores the importance of alkyl substituents in modulating biological activity . This suggests that the synthesis and study of benzyl 2-isopropyl-4-oxopiperidine-1-carboxylate derivatives could lead to the discovery of new antiallergic agents with clinical relevance.
科学的研究の応用
Histone Deacetylase Inhibitor
- Summary of Application : Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate has been studied for its potential as a novel histone deacetylase inhibitor . Histone deacetylase inhibitors are a new class of potential therapeutic cancer agents .
- Methods of Application : The synthesis involves a key coupling reaction, and the biological activity of the title compounds are described . The key fragments are the amine·HCl salt and the acids, which were smoothly coupled by using ethyl (dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in high yield .
- Results or Outcomes : The in vitro growth inhibitory potency of the new compounds exhibits good histone deacetylase (HDAC) activity .
Synthesis of Iptacopan
- Summary of Application : Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate is used in the synthesis of Iptacopan, a small-molecule inhibitor targeting complement factor B . Iptacopan shows positive therapeutic effects in the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 glomerulonephritis, and other diseases .
- Methods of Application : A practical synthesis route for Iptacopan was obtained through incremental improvement while a biosynthesis method for ketoreductase was used for the synthesis of the pivotal intermediate .
- Results or Outcomes : Iptacopan was synthesized in a seven-step reaction with a total yield of 29% . This lays a solid foundation for the future of pharmaceutical manufacturing .
Protective Piperidone
- Summary of Application : Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate can be used as a protective piperidone for synthetic conversion reactions .
- Methods of Application : This compound can be used in various reactions that have attracted much attention, including Knoevenagel reactions, Heterogeneous Diels-Alder reaction and reaction to generate N-(4-piperidinyl) hydroxy indole .
- Results or Outcomes : The outcomes of these reactions can vary depending on the specific reaction conditions and the other reactants involved .
Synthesis of Spirocyclic Furopyridines
- Summary of Application : Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate is used in the synthesis of spirocyclic furopyridines .
- Methods of Application : The specific methods of application would depend on the overall synthetic route being used to produce the spirocyclic furopyridines .
- Results or Outcomes : Spirocyclic furopyridines are haloperidol-sensitive σ receptor ligands . These ligands have potential applications in neuroscience and pharmaceutical research .
Anti-tubercular Agents
- Summary of Application : Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate is used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .
- Methods of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Heterocyclic Building Blocks
- Summary of Application : Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate is used as a heterocyclic building block in organic chemistry .
- Methods of Application : This compound can be used in various reactions to generate complex organic structures .
- Results or Outcomes : The outcomes of these reactions can vary depending on the specific reaction conditions and the other reactants involved .
特性
IUPAC Name |
benzyl 4-oxo-2-propan-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12(2)15-10-14(18)8-9-17(15)16(19)20-11-13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNFRKNOWTVLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640013 | |
| Record name | Benzyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate | |
CAS RN |
952183-52-7 | |
| Record name | Phenylmethyl 2-(1-methylethyl)-4-oxo-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)
